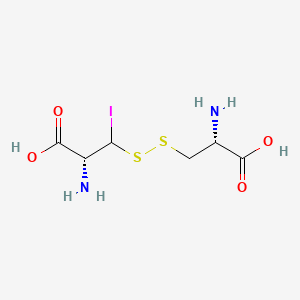
3-Iodo-L-cystine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Iodo-L-cystine is a derivative of the amino acid cystine, where an iodine atom is substituted at the third position of the cystine molecule Cystine itself is formed by the oxidation of two cysteine molecules, linked by a disulfide bond
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Iodo-L-cystine typically involves the iodination of L-cystine. One common method is the reaction of L-cystine with iodine in the presence of an oxidizing agent. The reaction conditions often include an aqueous medium and a controlled temperature to ensure the selective iodination at the desired position.
Industrial Production Methods: Industrial production of this compound may involve large-scale iodination processes, utilizing similar reaction conditions as in laboratory synthesis but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions: 3-Iodo-L-cystine undergoes various chemical reactions, including:
Oxidation: The disulfide bond in this compound can be oxidized to form sulfonic acids.
Reduction: The disulfide bond can be reduced to yield two molecules of 3-Iodo-L-cysteine.
Substitution: The iodine atom can be substituted with other nucleophiles, such as thiols or amines.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other peroxides under acidic conditions.
Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Nucleophiles such as thiols or amines in the presence of a base.
Major Products:
Oxidation: Sulfonic acids.
Reduction: 3-Iodo-L-cysteine.
Substitution: Various substituted cystine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3-Iodo-L-cystine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its role in protein folding and stability due to the presence of the disulfide bond.
Medicine: Investigated for its potential therapeutic applications, including as a precursor for radiolabeled compounds in diagnostic imaging.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 3-Iodo-L-cystine involves its interaction with various molecular targets and pathways:
Disulfide Bond Formation: The disulfide bond in this compound plays a crucial role in protein folding and stability.
Iodine Substitution: The iodine atom can participate in electrophilic substitution reactions, making the compound reactive towards nucleophiles.
Redox Reactions: The compound can undergo redox reactions, contributing to its antioxidant properties.
Comparaison Avec Des Composés Similaires
3-Iodo-L-cystine can be compared with other similar compounds, such as:
L-cystine: The parent compound without the iodine substitution.
3-Chloro-L-cystine: A similar compound with a chlorine atom instead of iodine.
3-Bromo-L-cystine: A similar compound with a bromine atom instead of iodine.
Uniqueness: The presence of the iodine atom in this compound imparts unique chemical properties, such as increased reactivity towards nucleophiles and potential use in radiolabeling for medical imaging.
Propriétés
Numéro CAS |
1320-92-9 |
|---|---|
Formule moléculaire |
C6H11IN2O4S2 |
Poids moléculaire |
366.2 g/mol |
Nom IUPAC |
(2R)-2-amino-3-[[(2R)-2-amino-2-carboxyethyl]disulfanyl]-3-iodopropanoic acid |
InChI |
InChI=1S/C6H11IN2O4S2/c7-4(3(9)6(12)13)15-14-1-2(8)5(10)11/h2-4H,1,8-9H2,(H,10,11)(H,12,13)/t2-,3-,4?/m0/s1 |
Clé InChI |
SYTYTNVDDJFQEM-LPGMDIISSA-N |
SMILES isomérique |
C([C@@H](C(=O)O)N)SSC([C@@H](C(=O)O)N)I |
SMILES canonique |
C(C(C(=O)O)N)SSC(C(C(=O)O)N)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


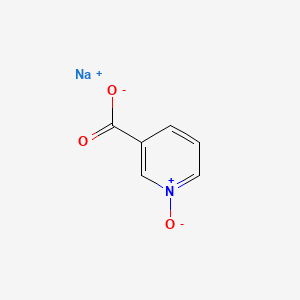

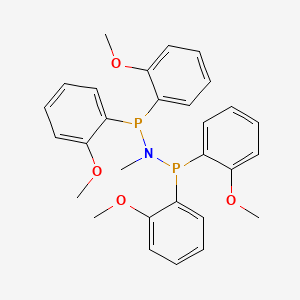
![{[(1S,3Z)-3-{2-[(1R,4E,7aR)-1-[(2R,3E,5R)-5,6-dimethylhept-3-en-2-yl]-7a-methyl-octahydro-1H-inden-4-ylidene]ethylidene}-4-methylidenecyclohexyl]oxy}(tert-butyl)dimethylsilane](/img/structure/B13746110.png)
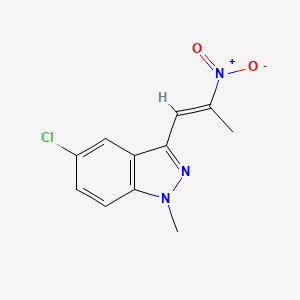

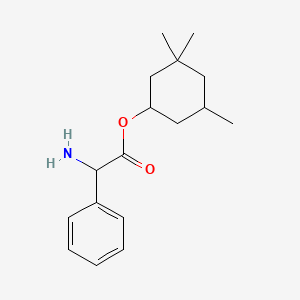
![2-[(2S)-7-iodo-4-methyl-3-oxo-2,5-dihydro-1H-1,4-benzodiazepin-2-yl]acetic acid](/img/structure/B13746125.png)
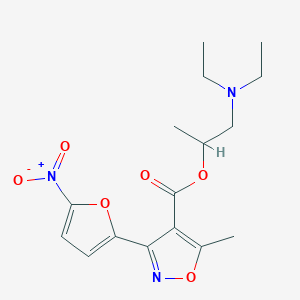
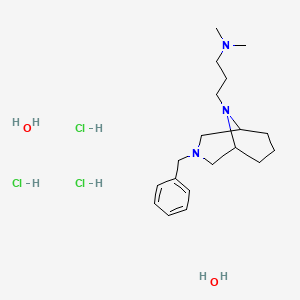
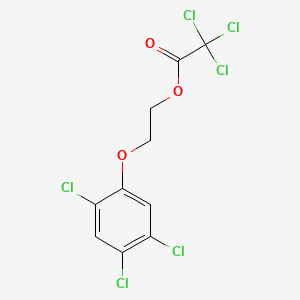
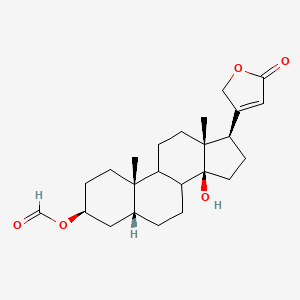
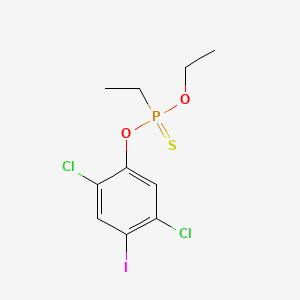
![2-{4-[Bis(2-chloroethyl)amino]-3-methylphenyl}-2-phenylacetamide](/img/structure/B13746166.png)
